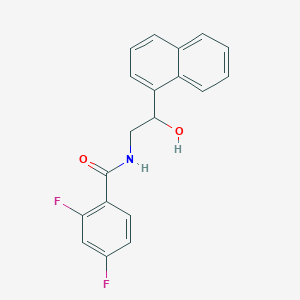

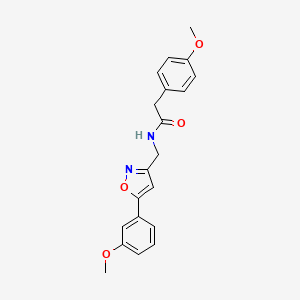

2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" is a synthetic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers provide valuable insights into the type of chemistry involved in the synthesis and potential applications of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular complexity. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives, as mentioned in paper , involves a linear synthesis pathway. This suggests that the synthesis of our compound of interest might also involve a stepwise approach, possibly starting with a methoxyphenyl precursor and incorporating the isoxazole and acetamide functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discussed in paper , shows that the spatial arrangement of the amide groups and the overall conformation of the molecule can significantly influence its properties. The interplanar angles between amide groups and the presence of hydrogen bonding can affect the molecule's stability and reactivity. Therefore, the molecular structure of "2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" would likely exhibit similar considerations.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the nitrogen atom and the adjacent carbon atoms. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, as seen in paper . This indicates that the acetamide moiety in our compound of interest could also undergo various chemical transformations, potentially leading to the formation of heterocycles or other derivatives upon reaction with suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups, as seen in the compounds studied in papers and , can affect the solubility, melting point, and other physicochemical parameters. The cytotoxicity and hypoglycemic activity of these compounds, as reported in papers and , suggest that our compound may also exhibit biological activities, which would be determined by its physical and chemical properties.

Applications De Recherche Scientifique

Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including acetochlor and alachlor, have revealed their metabolism in human and rat liver microsomes. These herbicides undergo a complex metabolic activation pathway leading to the formation of DNA-reactive dialkylbenzoquinone imine, with important intermediates like CDEPA and CMEPA. Human liver microsomes can metabolize acetochlor to CMEPA, demonstrating the metabolic pathways of these compounds in humans and rats (Coleman et al., 2000).

Synthesis of Acetamide Derivatives

The synthesis of various acetamide derivatives has been explored for different applications, including their potential as pharmaceutical agents. For example, the synthesis and in vitro evaluation of acetamide derivatives as imaging probes for 5-HT2A receptors have been researched, highlighting the broad applicability of acetamide derivatives in developing diagnostic and therapeutic tools (Prabhakaran et al., 2006).

Antitumor Activity

A novel synthesized compound, XN05, has shown potent antitumor activity against various cancer cells in vitro. XN05 induces apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, causing cell cycle arrest. This research demonstrates the potential therapeutic applications of acetamide derivatives in cancer treatment (Wu et al., 2009).

Green Synthesis

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, has been achieved using a novel Pd/C catalyst. This process highlights the environmental benefits and efficiency of synthesizing acetamide derivatives for industrial applications (Zhang, 2008).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-8-6-14(7-9-17)10-20(23)21-13-16-12-19(26-22-16)15-4-3-5-18(11-15)25-2/h3-9,11-12H,10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKCXCADMHJEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)